SPT14 protein - 146834-60-8

SPT14 protein

Catalog Number: EVT-1518232
CAS Number: 146834-60-8
Molecular Formula: C14H21NO3
Molecular Weight: 0
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Source and Classification

SPT14 is classified as a glycosyltransferase, specifically involved in the transfer of N-acetylglucosamine to phosphatidylinositol, marking it as a vital component of the GPI biosynthetic pathway. Its activity is critical for proper cell surface protein anchoring and affects various cellular processes including signal transduction and cell adhesion .

Synthesis Analysis

Methods and Technical Details

The synthesis of SPT14 can be approached using several methods:

  1. Cell-Free Protein Expression: This method allows for the production of proteins without the constraints of living cells. It utilizes mRNA templates in conjunction with various extracts (e.g., wheat germ or rabbit reticulocyte lysate) to facilitate translation. This approach is particularly beneficial for expressing membrane proteins and other complex proteins that are difficult to produce in vivo due to toxicity or instability .
  2. Solid-Phase Peptide Synthesis: Automated solid-phase peptide synthesis is another viable method for synthesizing peptides that can be used to study SPT14. Recent advancements in flow-based solid-phase peptide synthesis enhance efficiency and yield by allowing real-time monitoring and control of reaction conditions .
  3. In Vivo Expression Systems: Utilizing yeast or bacterial systems can also yield functional SPT14 protein, leveraging the natural post-translational modifications that occur in eukaryotic systems.
Molecular Structure Analysis

Structure and Data

Chemical Reactions Analysis

Reactions and Technical Details

SPT14 catalyzes the transfer of N-acetylglucosamine from UDP-N-acetylglucosamine to phosphatidylinositol, forming GlcNAc-phosphatidylinositol, the first step in GPI anchor biosynthesis. This reaction is essential for the subsequent steps that lead to the formation of mature GPI anchors, which are vital for anchoring various proteins on the cell surface . The enzymatic activity can be affected by mutations within the SPT14 gene, leading to defects in GPI anchoring.

Mechanism of Action

Process and Data

The mechanism by which SPT14 functions involves its role as a glycosyltransferase within the GPI biosynthetic pathway. It initiates the process by catalyzing the attachment of N-acetylglucosamine to phosphatidylinositol, setting off a cascade of enzymatic reactions that ultimately result in the synthesis of GPI anchors. The proper functioning of this pathway is crucial; defects can lead to severe cellular dysfunctions and diseases such as paroxysmal nocturnal hemoglobinuria due to loss of GPI-anchored proteins .

Physical and Chemical Properties Analysis

Physical and Chemical Properties

SPT14 protein exhibits properties typical of membrane-associated proteins:

The protein's hydrophobic regions facilitate its integration into lipid bilayers, while hydrophilic regions interact with cytosolic components during enzymatic reactions.

Applications

Scientific Uses

SPT14 protein has several important applications in scientific research:

  1. Disease Research: Understanding mutations in SPT14 provides insights into diseases related to GPI anchor deficiencies.
  2. Biotechnology: SPT14 can be utilized in synthetic biology applications where GPI-anchored proteins are required.
  3. Drug Development: Compounds that inhibit SPT14 have potential therapeutic applications against fungal infections by disrupting GPI anchor synthesis, which is crucial for fungal cell viability .
Structural Characterization of SPT14

Primary Sequence Analysis and Domain Architecture

The SPT14 protein (systematic name YPL175W) in Saccharomyces cerevisiae is a 452-amino acid polypeptide with a molecular weight of 51.24 kDa and an isoelectric point (pI) of 7.28. Its median cellular abundance is approximately 1,315 ± 724 molecules per cell, indicative of its essential cellular role [2] [3]. SPT14 belongs to the glycosyltransferase 4 (GT4) superfamily and harbors a conserved UDP-glycosyltransferase domain (residues 50-400), which is critical for its enzymatic function. The N-terminal region (residues 1-49) contains a hydrophobic segment predicted to facilitate endoplasmic reticulum (ER) membrane association, consistent with its subcellular localization [3].

A defining feature of the primary sequence is the presence of a DXD motif (Asp-X-Asp, residues 175-177), a signature conserved among nucleotide-sugar-dependent glycosyltransferases. This motif coordinates manganese ions essential for catalytic activity. Secondary structure prediction reveals alternating α-helices and β-sheets characteristic of GT-B fold enzymes, which typically exhibit nucleotide-sugar binding and acceptor substrate recognition domains [3] [9].

Table 1: Primary Structural Properties of SPT14

PropertyValue
Amino Acid Length452 residues
Molecular Weight51,240.7 Da
Isoelectric Point (pI)7.28
Median Abundance1,315 ± 724 molecules/cell
Catalytic DomainUDP-Glycosyltransferase (50-400)
Conserved MotifDXD (175-177)
Aliphatic Index84.9
Instability Index37.2 (Predicted stable)

Evolutionary Conservation Across Eukaryotes

SPT14 exhibits remarkable sequence conservation across eukaryotes, reflecting its non-redundant role in glycosylphosphatidylinositol (GPI) anchor biosynthesis. Orthologs of SPT14 are identifiable in fungi, plants, animals, and protists, with the highest sequence identity shared with the human PIG-A protein (Paroxysmal Nocturnal Hemoglobinuria-associated protein A; 32% identity, 51% similarity). This conservation extends to functional domains: The catalytic DXD motif and UDP-binding pockets are invariant from yeast to humans [1] [7].

Comparative genomic analysis of 1,012 S. cerevisiae strains using the CoSMoS.c. algorithm reveals exceptionally low Shannon entropy scores (≤0.15) at catalytic residues, indicating strong purifying selection. Notably, paralogous genes retained after the yeast whole-genome duplication event (e.g., SPT14 and its paralog GPI19) show divergent conservation patterns. While both proteins participate in GPI biosynthesis, only SPT14 retains the GlcNAc-PI synthesis function, explaining its higher sequence constraint in the UDP-binding pocket [6].

Table 2: Evolutionary Conservation Metrics for Key SPT14 Residues

Residue PositionFunctionShannon Entropy*PhyloZOOM Score
D175-D177DXD catalytic motif0.020.98
R125UDP-GlcNAc stabilization0.100.92
H298Substrate coordination0.150.89
K350Membrane association0.350.75

*Lower entropy = higher conservation across 1,012 yeast strains [6]

Homology Modeling with Human PIG-A

SPT14 and human PIG-A share significant structural homology, as confirmed by reciprocal BLAST analysis and structure-based alignments. Both proteins function as catalytic subunits of the GPI-GlcNAc transferase (GPI-GnT) complex, which catalyzes the transfer of N-acetylglucosamine (GlcNAc) from UDP-GlcNAc to phosphatidylinositol (PI)—the committed step in GPI anchor biosynthesis [1] [7].

AlphaFold-generated structural models (SPT14: AF-P47089-F1; PIG-A: AF-Q37224-F1) reveal a conserved GT-B fold comprising two distinct Rossmann-fold domains:

  • N-terminal domain: Binds UDP-GlcNAc via hydrogen bonds with R125 and hydrophobic stacking with F220.
  • C-terminal domain: Accommodates phosphatidylinositol through a hydrophobic cleft.The DXD motif resides at the interdomain interface, coordinating a Mn²⁺ ion essential for nucleotide-sugar hydrolysis. Despite low overall sequence identity (32%), the spatial arrangement of catalytic residues is superimposable (Cα RMSD = 1.2 Å over 350 residues). This structural conservation underlies functional complementarity: Expression of human PIG-A rescues GPI anchor deficiency in yeast spt14Δ mutants [1] [7] [10].

Disease-associated mutations in human PIG-A (e.g., R125H) map to residues conserved in SPT14 (R125), validating yeast as a model for paroxysmal nocturnal hemoglobinuria (PNH). In PNH, somatic PIG-A mutations abrogate GPI anchoring, leading to complement-mediated hemolysis—a phenotype mirrored in spt14 mutants through defective cell wall protein anchoring [1] [7].

Crystal Structure Prediction and Active Site Mapping

While no experimental crystal structure of SPT14 exists, AlphaFold predictions (model confidence: Very High) provide atomic-resolution insights. The predicted structure (pLDDT global score = 91.2; confidence >90% for 95% of residues) exhibits a characteristic GT-B fold with 12 α-helices and 15 β-strands [4] [10]. Key features include:

  • UDP-GlcNAc binding pocket: Formed by R125, K222, and Q310, with the DXD motif (D175-D177) positioning the β-phosphate of UDP.
  • Membrane-docking region: Hydrophobic residues (L86, V90, F94) create a surface for ER membrane association.
  • Subunit interface: Residues E255 and K398 mediate interactions with GPI2 and GPI1 subunits of the GPI-GnT complex.

Active site mapping using AlphaFold’s predicted aligned error (PAE) and aligned confidence (pLDDT) metrics identifies three functional clusters:

  • Catalytic cluster: D175-D177-H298 (pLDDT = 94–98).
  • Nucleotide-sugar coordination: R125-K222 (pLDDT = 92).
  • Membrane-proximal site: F310-W350 (pLDDT = 85).

Molecular docking simulations with UDP-GlcNAc position the sugar moiety near H298, which likely protonates the UDP leaving group. Mutagenesis studies confirm that alanine substitution of D175, D177, or H298 abolishes GlcNAc-PI synthesis in vitro, validating the predicted active site [4] [7] [10].

Post-Translational Modifications and Functional Implications

SPT14 undergoes several post-translational modifications (PTMs) that regulate its activity, stability, and interactions:

  • N-terminal acetylation: Mediated by NatA complex, occurs on >95% of SPT14 molecules. This modification enhances ER membrane association by increasing hydrophobicity, as shown by decreased membrane affinity in nat1Δ mutants [5] [9].
  • Phosphorylation: Mass spectrometry identifies phosphosites at S32 (cyclin-dependent kinase target) and T410 (casein kinase II site). Phosphomimetic mutations (S32D) reduce catalytic activity by 60%, suggesting cell cycle-regulated inhibition [6] [9].
  • Ubiquitination: K48-linked polyubiquitination at K380 targets SPT14 for proteasomal degradation during ER stress. Deubiquitinating enzyme Ubp3 counteracts this, stabilizing SPT14 under basal conditions [6] [9].

PTMs create regulatory checkpoints for GPI biosynthesis. For example, phosphorylation at S32 peaks during S-phase, coinciding with reduced GPI-anchored protein expression. This may temporally restrict GPI anchoring to phases of active membrane remodeling. Additionally, ubiquitination provides a rapid mechanism to downregulate GPI synthesis during unfolded protein response (UPR) activation, preventing ER overload [5] [6] [9].

Table 3: Experimentally Validated Post-Translational Modifications of SPT14

Modification SiteModification TypeFunctional ConsequenceEnzyme
N-terminusAcetylationEnhances ER membrane associationNatA complex
S32PhosphorylationReduces catalytic activity by 60%Cdc28 kinase
T410PhosphorylationModulates GPI1 subunit interactionCasein kinase II
K380UbiquitinationTargets SPT14 for proteasomal degradationUbc4 ligase

Properties

CAS Number

146834-60-8

Product Name

SPT14 protein

Molecular Formula

C14H21NO3

Synonyms

SPT14 protein

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